REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:12][CH2:13][CH2:14]O)[CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[Cl:18][CH2:14][CH2:13][CH2:12][O:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)OCCCO
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried over 4 A molecular sieves)
|
Type
|
ADDITION
|
Details
|
The residue was treated with potassium carbonate solution (30 g in 500 ml of water)
|
Type
|
DISSOLUTION
|
Details
|
The gummy residue was dissolved in chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted with the potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a dark mass which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
ADDITION
|
Details
|
The mass was treated with 500 ml of boiling hexane
|
Type
|
CUSTOM
|
Details
|
The hexane layer was decanted off from insoluble oil
|
Type
|
CUSTOM
|
Details
|
A white solid crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
the hexane layer was filtered off
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 26.69 g (76.2%) of white cyrstalline solid, m.p. 69°-71° C.
|
Name
|
|
Type
|
|
Smiles
|
ClCCCOC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |